2-Fluoro-6-formyl-3-methoxybenzoic acid chemical structure analysis
2-Fluoro-6-formyl-3-methoxybenzoic acid chemical structure analysis
An In-depth Technical Guide to 2-Fluoro-6-formyl-3-methoxybenzoic Acid: Structure, Properties, and Synthetic Considerations
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine and multiple functional groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-6-formyl-3-methoxybenzoic acid, a polysubstituted benzene derivative, represents a molecule of significant interest due to its unique combination of an electron-withdrawing fluorine atom, a reactive aldehyde, a methoxy group, and a carboxylic acid. This guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and a discussion of its potential reactivity and synthetic pathways, drawing upon established principles and data from closely related analogs. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.
Introduction: The Significance of Fluorinated Aromatic Scaffolds
Fluorinated benzoic acid derivatives are a class of compounds that have garnered substantial attention in pharmaceutical and agrochemical research.[1][2] The introduction of fluorine can profoundly alter a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] The presence of additional functional groups, as in 2-fluoro-6-formyl-3-methoxybenzoic acid, offers a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules.[5]
Molecular Structure and Physicochemical Properties
The core of 2-fluoro-6-formyl-3-methoxybenzoic acid is a benzene ring with four substituents. The IUPAC name for this compound is 2-fluoro-6-formyl-3-methoxybenzoic acid, and its CAS number is 2383594-67-8.[6]
Structural Analysis
The spatial arrangement of the substituents on the benzene ring dictates the molecule's overall shape, polarity, and reactivity. The ortho-positioning of the fluorine, formyl, and carboxylic acid groups suggests the potential for intramolecular interactions, such as hydrogen bonding, which can influence its conformational preferences and chemical behavior.
Molecular Structure Diagram
Caption: Chemical structure of 2-Fluoro-6-formyl-3-methoxybenzoic acid.
Physicochemical Data Summary
While experimental data for this specific molecule is scarce, we can predict its properties based on its structure and data from similar compounds.
| Property | Predicted Value / Information | Source (Analogous Compounds) |
| Molecular Formula | C₉H₇FO₄ | [6] |
| Molecular Weight | 198.15 g/mol | [7] |
| Physical Form | Solid | [6] |
| Purity | 97% | [6] |
| InChI Key | UFVQFRBXXKZMEX-UHFFFAOYSA-N | [6] |
| Melting Point | Likely in the range of 90-160 °C | [8][9] |
| Boiling Point | >250 °C | [8] |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMF. | [5][10] |
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 2-fluoro-6-formyl-3-methoxybenzoic acid are not publicly available. However, we can predict the key features based on the functional groups present and data from analogous structures.[11][12][13]
¹H NMR Spectroscopy
-
Aromatic Protons: Two protons on the aromatic ring are expected to appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Aldehyde Proton: A singlet for the formyl proton is anticipated at a downfield chemical shift (δ 9.5-10.5 ppm).
-
Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected, typically in the region of δ 10.0-13.0 ppm.
-
Methoxy Protons: A sharp singlet for the three methoxy protons should appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: The carboxylic acid and aldehyde carbonyl carbons will be the most downfield, likely appearing between δ 165-190 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methoxy Carbon: The methoxy carbon will appear as a single peak around δ 55-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Aldehyde): Strong, sharp peaks are anticipated around 1700-1750 cm⁻¹ for the carboxylic acid and 1680-1710 cm⁻¹ for the aldehyde.
-
C-O Stretch (Methoxy and Carboxylic Acid): These will likely appear in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is expected in the 1000-1100 cm⁻¹ range.
Mass Spectrometry
The molecular ion peak (M+) would be observed at m/z 198.03. Common fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the parent ion.
Reactivity and Synthetic Considerations
The multiple functional groups on 2-fluoro-6-formyl-3-methoxybenzoic acid provide a rich landscape for chemical transformations.
Reactivity of Functional Groups
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.
-
Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, reductive amination, and condensation reactions.[14][15]
-
Aromatic Ring: The fluorine and methoxy groups will influence the regioselectivity of any electrophilic aromatic substitution reactions.
Potential for Ring-Chain Tautomerism
A noteworthy feature of ortho-formylbenzoic acids is their ability to exist in equilibrium with a cyclic lactol form, 3-hydroxyphthalide.[16][17] It is plausible that 2-fluoro-6-formyl-3-methoxybenzoic acid also exhibits this ring-chain tautomerism.
Tautomerism Workflow
Caption: Potential ring-chain tautomerism.
Synthetic Pathways
A plausible synthetic route to 2-fluoro-6-formyl-3-methoxybenzoic acid could involve the oxidation of a corresponding benzaldehyde precursor. For instance, a related compound, 2,3-difluoro-6-methoxybenzoic acid, is synthesized by the oxidation of 2,3-difluoro-6-methoxybenzaldehyde using hydrogen peroxide and potassium hydroxide.[18] A similar strategy could likely be employed for the target molecule.
Hypothetical Synthetic Protocol
Objective: To synthesize 2-fluoro-6-formyl-3-methoxybenzoic acid from a suitable precursor.
Materials:
-
2-Fluoro-3-methoxy-6-methylbenzaldehyde (hypothetical precursor)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting benzaldehyde in a suitable solvent, such as aqueous acetone.
-
Add a solution of sodium carbonate, followed by the slow, portion-wise addition of potassium permanganate at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) to remove excess permanganate.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Applications in Research and Development
As a highly functionalized building block, 2-fluoro-6-formyl-3-methoxybenzoic acid holds promise in several areas:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel therapeutic agents, where the fluorine atom can enhance metabolic stability and the other functional groups allow for diverse modifications to optimize biological activity.[2][10]
-
Materials Science: The aromatic core and reactive functional groups make it a potential monomer or cross-linking agent for the development of advanced polymers and coatings.[10]
-
Agrochemicals: Similar to other fluorinated benzoic acids, it could be a precursor for new herbicides and pesticides with improved efficacy and environmental profiles.[2][10]
Conclusion
2-Fluoro-6-formyl-3-methoxybenzoic acid is a molecule with significant potential, primarily as a versatile intermediate in the synthesis of complex organic molecules. While detailed experimental data for this specific compound is limited, a thorough analysis of its structure and the properties of related analogs provides valuable insights into its expected chemical behavior and reactivity. This guide serves as a foundational resource for scientists and researchers interested in exploring the utility of this and similar polysubstituted aromatic compounds in their respective fields.
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